(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride
Description
Properties
CAS No. |
1820575-53-8 |
|---|---|
Molecular Formula |
C6H12ClNO3 |
Molecular Weight |
181.62 g/mol |
IUPAC Name |
(3R,6S)-6-methylmorpholine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c1-4-2-7-5(3-10-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5+;/m0./s1 |
InChI Key |
MXADEJLMYVKMKS-UYXJWNHNSA-N |
Isomeric SMILES |
C[C@H]1CN[C@H](CO1)C(=O)O.Cl |
Canonical SMILES |
CC1CNC(CO1)C(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Chiral Starting Materials and SFC Separation
The synthesis of (3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride often begins with chiral intermediates to establish the correct stereochemistry. For example, 2R-15b , a racemic precursor, undergoes chiral supercritical fluid chromatography (SFC) to isolate the desired (2R,3R) enantiomer. This separation is critical, as even minor stereochemical impurities can render the final compound pharmacologically inactive. The use of titanium tetraisopropoxide (Ti(OiPr)₄) in condensation reactions further ensures stereochemical fidelity during imine formation.
Post-separation, cyclization with chloroacetyl chloride in a two-step procedure (amide bond formation followed by lactonization) yields 3R-22 , a key morpholinedione intermediate. Subsequent reduction with diisobutylaluminum hydride (DIBAL-H) and fluorination with diethylaminosulfur trifluoride (DAST) introduces functional groups while preserving stereochemistry, albeit with diastereomeric mixtures requiring further purification.
Diastereomer Management and Functionalization
A major challenge in synthesizing this compound is managing diastereomeric byproducts. For instance, fluorination of 3R-22 with DAST produces a 60:40 mixture of 5R-23 diastereomers. Similarly, chlorination with SOCl₂ yields 5R-26 , which is subsequently reduced with zinc in acetic acid to 5R-27 , an 80:20 diastereomeric mixture. These ratios underscore the sensitivity of stereochemical outcomes to reaction conditions, necessitating iterative optimization of temperature, solvent, and catalyst selection.
Industrial-Scale Synthesis: Continuous Flow Reactors and Process Optimization
Continuous Flow Methodology
Industrial production prioritizes scalability and reproducibility. Continuous flow reactors are employed to enhance yield and purity, particularly during ester hydrolysis and lactonization steps. For example, the conversion of 3R-40 to 3R-41 under continuous flow conditions achieves near-quantitative yields by maintaining precise control over residence time and temperature gradients. This method reduces side reactions compared to traditional batch processes.
Catalytic Systems and Reaction Parameters
Key industrial parameters include:
-
Catalysts : Sodium hydroxide for ester hydrolysis, copper catalysts for azide coupling.
-
Solvents : 1,4-dioxane for amidation, dimethylformamide (DMF) for lactonization.
A comparative analysis of batch vs. continuous flow synthesis is provided in Table 1.
Table 1: Batch vs. Continuous Flow Synthesis Performance
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Yield (%) | 65–75 | 85–92 |
| Diastereomeric Ratio | 60:40 | 75:25 |
| Purity (%) | 90–95 | 97–99 |
| Reaction Time (h) | 4–6 | 1–2 |
Analytical Validation and Quality Control
Chiral HPLC and VCD Characterization
Enantiomeric purity is validated using chiral high-performance liquid chromatography (HPLC) with cellulose-based columns, achieving resolutions >2.0. Vibrational circular dichroism (VCD) further confirms absolute configuration by correlating experimental spectra with computational models.
NMR and Mass Spectrometry
Nuclear magnetic resonance (NMR) spectroscopy identifies critical protons, such as the methyl group at C6 (δ 1.2 ppm, singlet) and the morpholine ring protons (δ 3.4–4.1 ppm, multiplet). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 181.62 ([M+H]⁺), consistent with the molecular formula C₆H₁₂ClNO₃ .
Chemical Reactions Analysis
Hydrolysis of the Carboxylic Acid Group
The carboxylate ester group in the compound can undergo hydrolysis under acidic or basic conditions. In aqueous solutions, the ester hydrolyzes to form a carboxylic acid. This reaction is reversible, depending on pH:
-
Acid-catalyzed hydrolysis : Converts the ester to the carboxylic acid via protonation and nucleophilic attack by water .
-
Base-catalyzed hydrolysis : Proceeds via the formation of a tetrahedral intermediate, leading to the deprotonated carboxylate .
Aminolysis and Amidation
The carboxylic acid group reacts with amines to form amides. For example, treatment with ammonia or primary/secondary amines yields amide derivatives. This reaction is typically catalyzed by coupling agents like dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) .
Substitution Reactions
The hydrochloride salt’s chloride ion can act as a leaving group in nucleophilic substitution reactions. For instance, exposure to hydroxide ions or other nucleophiles may replace the chloride, generating hydroxyl derivatives .
Reaction Conditions and Reagents
Stereochemical and Structural Considerations
The compound’s stereochemistry (3R,6S) influences its reactivity. For example:
-
Cyclic amine rigidity : The morpholine ring’s stereochemistry may hinder certain nucleophilic attacks, directing reactions toward the carboxylic acid group .
-
Hydrogen bonding : The hydrochloride salt’s ionic nature facilitates solubility in polar solvents, affecting reaction kinetics .
Hazard Considerations
The compound exhibits moderate toxicity:
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₆H₁₄ClNO₂
- Molecular Weight : 151.64 g/mol
- CAS Number : 2126144-54-3
Medicinal Chemistry
The compound is being investigated for its potential therapeutic uses. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antibacterial properties against various pathogens, indicating its potential use in treating infections .
- Neuroprotective Effects : Research suggests that (3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
Chemical Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a useful tool in organic synthesis.
- Building Block for Pharmaceuticals : It is utilized in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders .
- Functionalization : The presence of both carboxylic acid and morpholine functionalities allows for diverse reactions such as esterification and amidation, leading to the formation of novel derivatives.
Biological Studies
The compound's interactions with biological systems are of great interest in pharmacology and toxicology.
- Mechanism of Action Studies : Investigations into how this compound interacts with specific receptors or enzymes can provide insights into its therapeutic potential and safety profile .
Case Study 1: Antimicrobial Activity
A study evaluated the antibacterial effects of this compound against strains of Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant inhibitory activity, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Neuroprotective Properties
In an experimental model of neurodegeneration, this compound demonstrated protective effects on neuronal cells exposed to oxidative stress. The findings suggest that it could be further explored for therapeutic applications in conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of (3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride depends on its specific application. In biochemical contexts, it may act as a ligand that binds to specific enzymes or receptors, influencing their activity. The stereochemistry of the compound plays a crucial role in its interactions with molecular targets, affecting binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Differences
| Compound Name | CAS Number | Molecular Formula | Substituents/Modifications | Molecular Weight (g/mol) |
|---|---|---|---|---|
| (3R,6S)-6-Methylmorpholine-3-carboxylic acid HCl* | Not explicitly listed | C₆H₁₂ClNO₃ | 6-methyl, 3-carboxylic acid, (3R,6S) stereochemistry | ~181.62 (inferred) |
| rac-(3R,6R)-6-Methylmorpholine-3-carboxylic acid HCl | 2059909-93-0 | C₆H₁₂ClNO₃ | Racemic mixture (3R,6R stereochemistry) | 181.62 |
| (R)-Morpholine-3-carboxylic Acid HCl | 1187928-88-6 | C₅H₁₀ClNO₃ | Lacks 6-methyl group | 167.59 |
| Methyl (3S,6S)-6-(trifluoromethyl)morpholine-3-carboxylate HCl | 2703749-02-2 | C₇H₁₁ClF₃NO₃ | 6-trifluoromethyl, 3-methyl ester | 249.61 |
| (3R,6S)-6-Methylpiperidin-3-Ol HCl | 2227198-81-2 | C₆H₁₄ClNO | Piperidine ring (no oxygen atom), 3-hydroxyl | 159.63 |
*Inferred from rac-(3R,6R) analog in .
Key Observations :
Stereochemical Differences : The racemic variant (rac-(3R,6R)) in shares the same molecular formula as the target compound but differs in stereochemistry, which can drastically alter biological activity and receptor binding .
Functional Group Modifications: Trifluoromethyl vs. Methyl: The trifluoromethyl group in the compound from enhances lipophilicity and metabolic stability compared to the methyl group in the target compound . Carboxylic Acid vs.
Ring Structure Variations: Piperidine vs.
Physicochemical and Pharmacological Properties
Table 2: Comparative Physicochemical Data
| Compound | Purity | Melting Point | Boiling Point | Solubility (Inferred) |
|---|---|---|---|---|
| (3R,6S)-6-Methylmorpholine-3-carboxylic acid HCl | ≥95% | Not reported | Not reported | Moderate (carboxylic acid) |
| rac-(3R,6R)-6-Methylmorpholine-3-carboxylic acid HCl | ≥95% | Not reported | Not reported | Similar to target compound |
| Methyl (3S,6S)-6-(trifluoromethyl)morpholine-3-carboxylate HCl | Standard | Not reported | Not reported | Low (ester and CF₃ group) |
| (R)-Morpholine-3-carboxylic Acid HCl | Not specified | Not reported | Not reported | Higher (smaller molecule) |
Key Observations :
- Polarity : The carboxylic acid group in the target compound enhances water solubility compared to ester derivatives (e.g., ).
- Steric Effects : The 6-methyl group in the target compound may hinder interactions with bulkier biological targets compared to the unsubstituted (R)-morpholine-3-carboxylic acid HCl .
Biological Activity
(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article discusses its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of morpholine derivatives, characterized by a morpholine ring with a carboxylic acid functional group. Its stereochemistry is crucial for its biological activity, influencing how it interacts with biological targets.
- Chemical Formula: C₇H₁₃ClN₂O₂
- Molecular Weight: 178.64 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition: The compound exhibits inhibitory effects on bacterial topoisomerases, which are essential for DNA replication and transcription. By inhibiting these enzymes, the compound can disrupt bacterial growth and replication.
- Binding Affinity: The morpholine ring's structure allows the compound to bind effectively to various molecular targets, influencing their activity. This binding can lead to downstream effects that may result in antibacterial or anti-inflammatory activities.
Biological Activity and Efficacy
Recent studies have focused on the antibacterial properties of this compound. Research findings indicate its effectiveness against a range of Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | <0.03125 μg/mL |
| Enterococcus faecalis | <0.03125 μg/mL |
| Escherichia coli | 1–4 μg/mL |
| Acinetobacter baumannii | 1–4 μg/mL |
| Klebsiella pneumoniae | 1–4 μg/mL |
These results demonstrate that the compound has potent antibacterial effects, particularly against multidrug-resistant strains, making it a candidate for further development in antibiotic therapies.
Case Studies
- In Vivo Efficacy Study: A study conducted on a mouse model of vancomycin-intermediate Staphylococcus aureus thigh infection showed that treatment with this compound significantly reduced bacterial load compared to untreated controls. This suggests potential for clinical application in treating resistant infections.
- Mechanistic Study: Structural analysis revealed that the compound binds at the ATP-binding site of bacterial topoisomerases, thereby inhibiting their function. This binding mode was confirmed through crystallography studies, providing insights into how structural modifications could enhance efficacy or reduce toxicity.
Future Directions
Research is ongoing to explore the full therapeutic potential of this compound. Key areas include:
- Optimization of Structure: Modifications to improve solubility and bioavailability while maintaining or enhancing antibacterial activity.
- Broader Spectrum Testing: Evaluating efficacy against other pathogens and in different infection models.
- Combination Therapies: Investigating synergistic effects when combined with existing antibiotics to combat resistance.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves multi-step processes, including ring formation, stereochemical control, and salt formation. For example, morpholine ring synthesis may start with chiral precursors to retain stereochemistry. Reaction optimization includes:
- Catalyst selection : Chiral catalysts (e.g., palladium-based systems) can enhance enantioselectivity .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve intermediate stability .
- Temperature control : Lower temperatures (0–5°C) reduce racemization during carboxylation .
- Yield Optimization : Use design of experiments (DoE) to test variables like stoichiometry, pH, and reaction time. Purity is validated via HPLC (>95%) and NMR .
Q. Which analytical techniques are most effective for characterizing the stereochemical purity of this compound?
- Key Methods :
| Technique | Parameters | Purpose |
|---|---|---|
| Chiral HPLC | C18 column, 0.1% TFA in mobile phase | Enantiomer separation |
| H/C NMR | 300–400 MHz, DMSO-d | Stereochemical confirmation |
| X-ray crystallography | Single-crystal analysis | Absolute configuration validation |
- Validation : Compare retention times and spectral data with reference standards (e.g., EP/Pharmaceutical-grade impurities) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) of this compound across different studies?
- Systematic Approach :
- Reproducibility testing : Replicate synthesis and characterization under controlled conditions (e.g., humidity, solvent grade) .
- Advanced analytics : Use differential scanning calorimetry (DSC) to confirm melting points and dynamic vapor sorption (DVS) for hygroscopicity .
- Data reconciliation : Cross-reference with high-purity batches (>99%) analyzed via LC-MS to rule out impurity interference .
Q. What strategies are recommended for identifying and quantifying trace impurities in this compound batches synthesized via different routes?
- Impurity Profiling :
- HPLC-MS : Use a C18 column with gradient elution (0.1% formic acid/acetonitrile) to detect degradants (e.g., dehydroxy or N-oxide derivatives) .
- Spike recovery assays : Add known impurities (e.g., desfluoro analogs) to validate detection limits (LOQ < 0.1%) .
- Stability-indicating methods : Stress testing (heat, light, pH extremes) identifies degradation pathways .
Q. In designing enantioselective synthesis protocols for this compound, what catalytic systems have shown promise in maintaining stereochemical integrity?
- Catalytic Systems :
- Asymmetric hydrogenation : Chiral Ru or Ir catalysts for reducing ketone intermediates .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures .
- Validation : Monitor enantiomeric excess (ee) via chiral HPLC and compare with synthetic intermediates’ optical rotation data .
Q. How can researchers validate the biological activity of this compound in receptor binding assays while minimizing non-specific interactions?
- Assay Design :
- Surface plasmon resonance (SPR) : Immobilize target receptors (e.g., GPCRs) on gold arrays to measure binding kinetics (, /) .
- Negative controls : Use scrambled peptides or structurally similar inactive analogs to rule out nonspecific binding .
- Blocking experiments : Pre-incubate receptors with competitive inhibitors (e.g., monoclonal antibodies) to confirm specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
